molecular formula C23H26N2O2 B15001610 Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate

Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate

Cat. No.: B15001610
M. Wt: 362.5 g/mol
InChI Key: HSSLGFAIWJIOPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate is a complex organic compound that features a piperidine ring, a cyano group, and two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate typically involves the reaction of ethyl cyanoacetate with piperidine and benzophenone under specific conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium tert-butoxide to facilitate the nucleophilic addition of the piperidine to the cyano group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting neurological disorders.

    Industry: Utilized in the development of advanced materials with specific chemical properties.

Mechanism of Action

The mechanism of action of Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring can interact with various receptors, potentially modulating their activity. These interactions can influence biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: Ethyl 3-cyano-3,3-diphenyl-2-(piperidin-1-yl)propanoate is unique due to the combination of the piperidine ring and the cyano group, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C23H26N2O2

Molecular Weight

362.5 g/mol

IUPAC Name

ethyl 3-cyano-3,3-diphenyl-2-piperidin-1-ylpropanoate

InChI

InChI=1S/C23H26N2O2/c1-2-27-22(26)21(25-16-10-5-11-17-25)23(18-24,19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-4,6-9,12-15,21H,2,5,10-11,16-17H2,1H3

InChI Key

HSSLGFAIWJIOPK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C#N)(C1=CC=CC=C1)C2=CC=CC=C2)N3CCCCC3

Origin of Product

United States

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